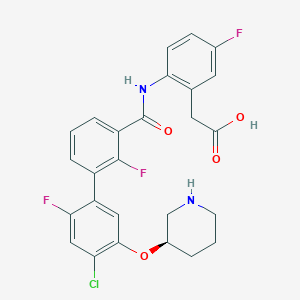
Sucnr1-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Analyse Chemischer Reaktionen
Sucnr1-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Sucnr1-IN-1 has been extensively studied for its scientific research applications in various fields:
Chemistry: It is used as a tool compound to study the succinate receptor 1 and its role in various biochemical pathways.
Biology: this compound is used to investigate the role of succinate receptor 1 in cellular metabolism, inflammation, and immune responses.
Industry: this compound may be used in the development of new drugs targeting the succinate receptor 1, contributing to the pharmaceutical industry’s efforts to address metabolic and inflammatory diseases.
Wirkmechanismus
Sucnr1-IN-1 exerts its effects by inhibiting the succinate receptor 1, a G-protein-coupled receptor. The inhibition of this receptor disrupts the signaling pathways mediated by succinate, which is an intermediate in the citric acid cycle. By blocking the receptor, this compound can modulate various physiological processes, including inflammation, immune responses, and energy metabolism . The molecular targets and pathways involved include the Gq/GNAQ and Gi/GNAI second messengers, which play a role in the receptor’s signaling mechanisms .
Vergleich Mit ähnlichen Verbindungen
Sucnr1-IN-1 can be compared with other succinate receptor 1 inhibitors and similar compounds:
HIF-2α-IN-8:
Tilorone dihydrochloride: A compound with similar inhibitory effects on succinate receptor 1.
Glucosamine sulfate: Known for its anti-inflammatory properties, it shares some similarities with this compound in terms of its effects on inflammation
This compound is unique in its specific inhibition of succinate receptor 1, making it a valuable tool for studying the receptor’s role in various physiological and pathological processes.
Eigenschaften
Molekularformel |
C26H22ClF3N2O4 |
|---|---|
Molekulargewicht |
518.9 g/mol |
IUPAC-Name |
2-[2-[[3-[4-chloro-2-fluoro-5-[(3R)-piperidin-3-yl]oxyphenyl]-2-fluorobenzoyl]amino]-5-fluorophenyl]acetic acid |
InChI |
InChI=1S/C26H22ClF3N2O4/c27-20-12-21(29)19(11-23(20)36-16-3-2-8-31-13-16)17-4-1-5-18(25(17)30)26(35)32-22-7-6-15(28)9-14(22)10-24(33)34/h1,4-7,9,11-12,16,31H,2-3,8,10,13H2,(H,32,35)(H,33,34)/t16-/m1/s1 |
InChI-Schlüssel |
MOOARNYDOKGVQG-MRXNPFEDSA-N |
Isomerische SMILES |
C1C[C@H](CNC1)OC2=C(C=C(C(=C2)C3=C(C(=CC=C3)C(=O)NC4=C(C=C(C=C4)F)CC(=O)O)F)F)Cl |
Kanonische SMILES |
C1CC(CNC1)OC2=C(C=C(C(=C2)C3=C(C(=CC=C3)C(=O)NC4=C(C=C(C=C4)F)CC(=O)O)F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12392460.png)

pyrimidine-2,4-dione](/img/structure/B12392482.png)
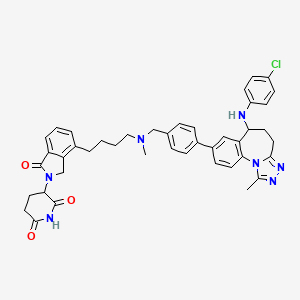
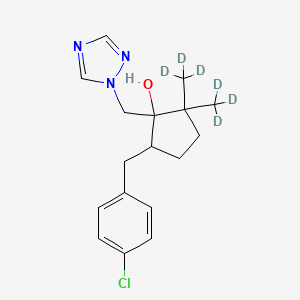
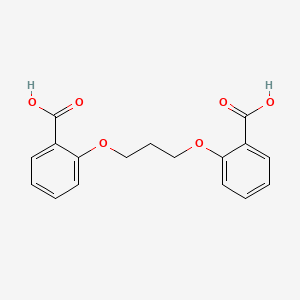
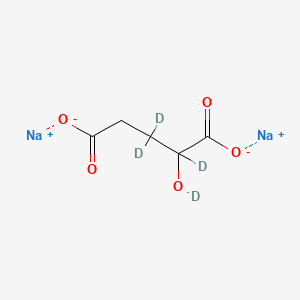
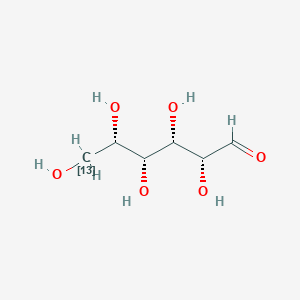

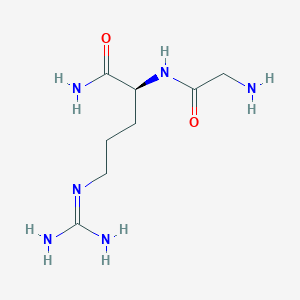
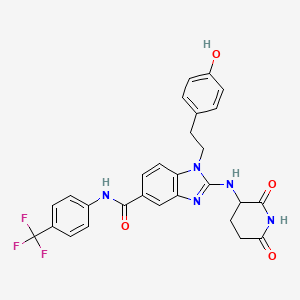
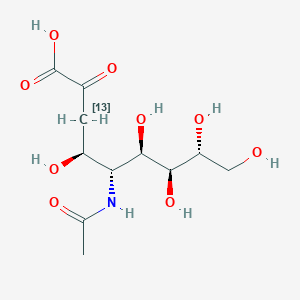
![disodium;3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate](/img/structure/B12392531.png)

